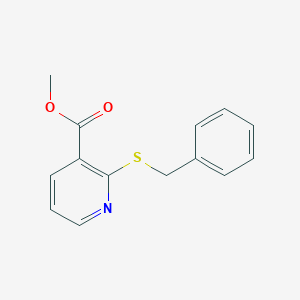![molecular formula C11H9BrN2S B215155 2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine](/img/structure/B215155.png)
2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine is a chemical compound with the molecular formula C11H9BrN2S and a molar mass of 281.17 g/mol . This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a sulfanyl group linking another pyridine ring substituted with a methyl group at the fourth position. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine typically involves the bromination of 2-[(4-methylpyridin-2-yl)sulfanyl]pyridine. The bromination reaction can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide . The reaction is usually conducted in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridine rings, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
科学研究应用
2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine is utilized in several scientific research fields:
作用机制
The mechanism of action of 2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfanyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry . Its effects are mediated through the formation of covalent or non-covalent interactions with target molecules, leading to changes in their structure and function .
相似化合物的比较
Similar Compounds
2-Bromo-3-methylpyridine: Similar in structure but lacks the sulfanyl group.
2-Bromo-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a sulfanyl group.
3-Bromo-2-(4-morpholino)pyridine: Contains a morpholino group instead of a sulfanyl group.
Uniqueness
2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine is unique due to the presence of both a bromine atom and a sulfanyl group linked to a methyl-substituted pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
属性
分子式 |
C11H9BrN2S |
|---|---|
分子量 |
281.17 g/mol |
IUPAC 名称 |
2-(3-bromopyridin-2-yl)sulfanyl-4-methylpyridine |
InChI |
InChI=1S/C11H9BrN2S/c1-8-4-6-13-10(7-8)15-11-9(12)3-2-5-14-11/h2-7H,1H3 |
InChI 键 |
SRDWLDRQYPBQLI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)SC2=C(C=CC=N2)Br |
规范 SMILES |
CC1=CC(=NC=C1)SC2=C(C=CC=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B215077.png)
![3-Nitro-2-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B215078.png)
![6-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate](/img/structure/B215079.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide](/img/structure/B215080.png)
![2-{4-[3-(1-Pyrrolidinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215081.png)
![N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215087.png)


![2-[3-(Trifluoromethyl)anilino]pyridin-3-ol](/img/structure/B215093.png)

![Ethyl 3-[(3-{[2-(ethoxycarbonyl)-3-pyridinyl]amino}-3-oxopropanoyl)amino]-2-pyridinecarboxylate](/img/structure/B215097.png)
![2-[1-(4-Chlorophenyl)propyl]malonic acid](/img/structure/B215098.png)
